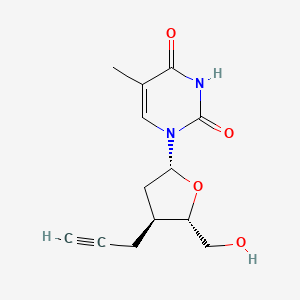

3'-Propargyl-3'-deoxythymidine

Description

Significance of Modified Nucleosides in Biomedical Science

Modified nucleosides, which are structural variants of the natural nucleosides that constitute DNA and RNA, are of paramount importance in biomedical science. These alterations, which can be made to the nucleobase or the sugar moiety, can lead to compounds with significant therapeutic potential. biosynth.comnih.gov By mimicking natural nucleosides, these analogs can interact with essential cellular machinery, such as DNA polymerases and kinases, leading to the inhibition of DNA replication or other vital cellular processes. biosynth.com This interference with DNA synthesis and function is a key strategy in the development of anticancer and antiviral drugs. biosynth.compatsnap.com

The rapid proliferation of cancer cells makes them particularly susceptible to the effects of modified nucleosides that disrupt DNA synthesis. biosynth.com Similarly, many antiviral therapies, such as those for HIV, rely on nucleoside analogs that are selectively activated by viral enzymes, leading to the termination of viral DNA chain elongation. patsnap.comnih.gov Beyond their therapeutic applications, modified nucleosides also serve as invaluable tools in molecular biology research, enabling the study of DNA replication and repair, and for the imaging of cellular proliferation. patsnap.comnih.gov The ability to introduce specific chemical modifications allows for the fine-tuning of a compound's biological activity, stability, and target specificity. promegaconnections.com

Context of Thymidine (B127349) Analogs in Therapeutic Development

Thymidine analogs represent a significant class of modified nucleosides that have been extensively investigated for their therapeutic properties. baseclick.eu As thymidine is a crucial component of DNA, its analogs can act as effective antimetabolites, particularly in rapidly dividing cells like those found in tumors. nih.govbaseclick.eu Compounds such as 5-fluorouracil (B62378) (5-FU) and fluorothymidine (FLT) are well-established chemotherapeutic agents that function by inhibiting DNA synthesis. baseclick.eu

The development of thymidine analogs extends beyond cancer treatment. They are also critical in antiviral therapies. patsnap.com For instance, certain thymidine analogs can be phosphorylated by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and halting viral replication. patsnap.com This selective targeting of viral enzymes helps to minimize effects on host cells. patsnap.com Furthermore, radiolabeled thymidine analogs are utilized in diagnostic imaging techniques like positron emission tomography (PET) to monitor cell proliferation in vivo, offering insights into disease progression and the effectiveness of treatments. patsnap.combaseclick.eu Ongoing research continues to explore new thymidine-based therapeutics, including their use in combination therapies to overcome drug resistance. baseclick.eu

Structural Relationship to 3'-Azido-3'-deoxythymidine (AZT) as a Reference Nucleoside

3'-Propargyl-3'-deoxythymidine is a structural analog of the well-known antiretroviral drug 3'-azido-3'-deoxythymidine (AZT). tandfonline.com The primary structural difference between these two compounds lies in the substituent at the 3'-position of the deoxyribose sugar ring. In AZT, this position is occupied by an azido (B1232118) group (-N3), whereas in this compound, it is replaced by a propargyl group (-CH2C≡CH). tandfonline.com

This seemingly minor alteration has significant implications for the molecule's biological activity. AZT functions as a chain terminator in viral DNA synthesis after being converted to its 5'-triphosphate form by cellular kinases. nih.govtandfonline.com The 3'-azido group prevents the formation of the 3',5'-phosphodiester bond necessary for DNA chain elongation. jenabioscience.com The propargyl group in this compound serves a similar purpose in that it lacks the 3'-hydroxyl group required for chain extension.

The synthesis of this compound and its congeners often utilizes AZT as a starting material. nih.gov The azide (B81097) group in AZT can be converted to other functionalities, including the triazole ring system, through "click chemistry" reactions, specifically the Huisgen 1,3-dipolar cycloaddition. nih.govacs.org This synthetic relationship underscores the close structural connection between these two nucleoside analogs and highlights a common strategy in medicinal chemistry where a known bioactive compound serves as a scaffold for the development of new therapeutic agents.

Overview of Research Trajectories for this compound and its Congeners

Research into this compound and its related compounds has followed several key trajectories, primarily focusing on their synthesis, biological evaluation, and application in bioconjugation.

One major area of investigation has been the synthesis of this compound and its derivatives. tandfonline.comresearchgate.net These synthetic efforts are often aimed at creating novel nucleoside analogs with potential therapeutic properties. A significant aspect of this research involves the use of the propargyl group as a chemical handle for "click chemistry." acs.org This has enabled the efficient synthesis of a wide array of 3'-triazole-substituted thymidine analogs from AZT. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a frequently employed method for this purpose. acs.orgnih.gov

Another critical research direction is the evaluation of the biological activity of these compounds. While 3'-O-Propargylthymidine itself did not show significant antiretroviral activity against the Rauscher murine leukemia virus, its congeners have been tested for various biological effects. tandfonline.com For example, derivatives of this compound have been investigated as potential anticancer agents. researchgate.net

Furthermore, the propargyl group has been exploited for applications in bioconjugation and the development of molecular probes. The ability to attach other molecules to the 3'-position of thymidine via the propargyl group has been utilized in the construction of modified oligonucleotides and for labeling DNA and RNA. soton.ac.ukresearchgate.net This has implications for diagnostics and the study of nucleic acid structure and function.

Structure

2D Structure

3D Structure

Properties

CAS No. |

128119-36-8 |

|---|---|

Molecular Formula |

C13H16N2O4 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-ynyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H16N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h1,6,9-11,16H,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |

InChI Key |

CXDXZGAIJCYUCT-HBNTYKKESA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC#C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propargyl 3 Deoxythymidine and Its Derivatives

Direct Synthesis Strategies of the 3'-O-Propargyl Moiety

The direct introduction of a propargyl group at the 3'-position of a deoxythymidine scaffold is a key step in accessing the target compound and its precursors. This typically involves the use of protected thymidine (B127349) derivatives to ensure regioselectivity.

Synthesis from Protected Thymidine Precursors

The synthesis of 3'-O-Propargylthymidine can be achieved starting from a protected thymidine derivative. A common strategy employs 5'-O-(4,4'-dimethoxytrityl)thymidine as the starting material. The bulky dimethoxytrityl (DMT) group at the 5'-position effectively shields it from reacting, thereby directing the alkylation to the 3'-hydroxyl group. This selective protection is crucial for achieving the desired isomer. Following the introduction of the propargyl group, the DMT protecting group can be removed under mild acidic conditions, such as with gentle acidolysis, to yield the final 3'-O-propargylthymidine.

Chemical Reactions for Propargyl Group Introduction

The introduction of the propargyl group at the 3'-hydroxyl position is typically accomplished through an alkylation reaction. The reaction of 5'-O-protected thymidine with propargyl bromide is a common method. This reaction is often carried out in the presence of a base to deprotonate the 3'-hydroxyl group, making it a more effective nucleophile. The choice of base and reaction conditions can influence the efficiency of the propargylation.

"Click Chemistry" Approaches for Generating Analogs and Conjugates

The terminal alkyne of the propargyl group on 3'-Propargyl-3'-deoxythymidine serves as an excellent substrate for "click chemistry," particularly the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction provides a highly efficient and specific method for linking the modified nucleoside to other molecules, leading to the formation of a wide array of analogs and conjugates. idtdna.com

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Nucleoside Derivatization

The CuAAC reaction is a powerful tool for the derivatization of nucleosides due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govglenresearch.com The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst, which selectively produces a 1,4-disubstituted 1,2,3-triazole. wikipedia.org This robust and reliable reaction has been widely adopted for the synthesis of modified nucleosides and oligonucleotides. nih.gov The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.org

Synthesis of 3'-Triazole-Linked Thymidine Analogs

A key application of the CuAAC with propargylated thymidine is the synthesis of analogs where the nucleoside is linked to another molecule through a stable triazole ring. For example, novel 3'-deoxy-3'-[4-(pyrimidin-1-yl)methyl-1,2,3-triazol-1-yl]thymidine derivatives have been synthesized. nih.gov This synthesis involves the 1,3-dipolar cycloaddition between 3'-azido-3'-deoxy-5'-O-monomethoxytrityl-thymidine and various N-1-propargylpyrimidine derivatives. nih.gov The resulting triazole linkage serves as a stable bridge connecting the thymidine sugar moiety to a pyrimidine (B1678525) base.

| Reactant 1 | Reactant 2 | Product |

| 3'-azido-3'-deoxy-5'-O-monomethoxytrityl-thymidine | N-1-propargylpyrimidine derivatives | 3'-deoxy-3'-[4-(pyrimidin-1-yl)methyl-1,2,3-triazol-1-yl]-thymidine derivatives |

Preparation of Nucleoside Dimers and Bioconjugates via Click Chemistry

The versatility of click chemistry extends to the creation of nucleoside dimers and more complex bioconjugates. A triazole-linked 3'–5' dithymidine dimer has been synthesized using a microwave-assisted 1,3-dipolar cycloaddition. researchgate.net In this approach, a 3'-O-propargyl thymidine derivative is reacted with a 5'-azido-5'-deoxythymidine precursor. The resulting triazole linkage replaces the natural phosphodiester bond, offering a stable and structurally distinct dinucleotide analog. researchgate.net

Furthermore, the CuAAC reaction of 3'-propargyl ether and 5'-azide-terminated oligonucleotides has been shown to be a rapid and highly selective method for DNA ligation. nih.gov This chemical ligation strategy can produce triazole-linked DNA with rates comparable to enzymatic ligation by T4 DNA ligase, highlighting its potential in the synthesis of modified nucleic acids and bioconjugates. nih.gov

| Alkyne Precursor | Azide Precursor | Product |

| 3'-O-propargyl thymidine derivative | 5'-azido-5'-deoxythymidine | Triazole-linked 3'–5' dithymidine dimer |

| 3'-propargyl ether-terminated oligonucleotide | 5'-azide-terminated oligonucleotide | Triazole-linked DNA |

Synthesis of Phosphorylated Forms

The biological activity of nucleoside analogs is often contingent upon their conversion to the corresponding mono-, di-, and triphosphate forms. The triphosphate is typically the active species that can be recognized and incorporated by polymerases. Consequently, the chemical synthesis of these phosphorylated derivatives is crucial for their biological and therapeutic evaluation. This section details the synthetic methodologies for preparing the 5'-triphosphate of 3'-O-propargylthymidine and provides an overview of general rapid methods for nucleoside triphosphate synthesis.

Preparation of 3'-O-Propargylthymidine-5'-triphosphate (PrdTTP)

The direct phosphorylation of the 5'-hydroxyl group of a modified nucleoside like 3'-O-propargylthymidine is a key step to yield its biologically active triphosphate form. A common and effective strategy for this transformation is the one-pot, three-step Ludwig-Eckstein method. This approach is adaptable for modifications at various positions of the nucleoside. While a specific protocol for 3'-O-propargylthymidine has been described in the context of similar 2'-O-propargyl ribonucleosides, the chemical principles are directly applicable. nih.gov

The synthesis commences with the reaction of the starting nucleoside, 3'-O-propargylthymidine, with a phosphorylating agent in an anhydrous organic solvent. A widely used reagent for this initial step is salicyl chlorophosphite. This reaction yields a reactive phosphite (B83602) triester intermediate at the 5'-position.

Subsequently, without isolation of this intermediate, a solution of pyrophosphate, typically as a tributylammonium (B8510715) salt to ensure solubility in organic solvents, is introduced to the reaction mixture. This leads to the displacement of the salicyl group and the formation of a cyclic triphosphate intermediate.

The final step involves the oxidation of the P(III) center of the cyclic intermediate to the more stable P(V) state. A mild oxidizing agent, such as iodine in a pyridine/water mixture, is used to carry out this conversion. The process results in the opening of the cyclic structure to afford the desired 3'-O-Propargylthymidine-5'-triphosphate (PrdTTP). The crude product is then typically purified using anion-exchange chromatography followed by desalting to yield the final product as a stable salt, commonly a triethylammonium (B8662869) salt.

Table 1: Key Reagents in the Synthesis of PrdTTP via the Ludwig-Eckstein Method

| Step | Reagent | Purpose |

|---|---|---|

| Phosphitylation | Salicyl chlorophosphite | Activates the 5'-hydroxyl group |

| Cyclization | Tributylammonium pyrophosphate | Forms the cyclic triphosphate intermediate |

| Oxidation | Iodine / Pyridine-Water | Oxidizes the phosphite to phosphate (B84403), yielding the final triphosphate |

| Purification | Anion-exchange chromatography | Isolates the desired triphosphate product |

General Methodologies for Rapid Nucleoside Triphosphate Synthesis and Analogs

The demand for a diverse range of nucleoside triphosphate analogs for various applications in molecular biology and drug discovery has driven the development of rapid and efficient synthetic methods. acs.org These methodologies are designed to be versatile, high-yielding, and applicable to nucleosides with sensitive functional groups.

One prominent strategy involves the use of pre-formed cyclic phosphorylating reagents. nih.gov An example is the use of cyclic pyrophosphoryl P-amidite (c-PyPA). nih.govresearchgate.net In this method, the nucleoside reacts with c-PyPA in the presence of an activator, such as an acidic azole catalyst (e.g., 5-(ethylthio)-1H-tetrazole), under anhydrous conditions. researchgate.net This reaction forms a deoxycyclo-TP ester intermediate. Subsequent oxidation, for which various reagents can be used to introduce different atoms at the Pα-position (e.g., m-chloroperbenzoic acid for oxygen, Beaucage's reagent for sulfur), yields a stable cyclotriphosphate ester. researchgate.net The final step is the linearization of this cyclic ester with a chosen nucleophile. For the synthesis of a standard triphosphate, aqueous ammonia (B1221849) or a buffer is used to hydrolyze the ring, yielding the nucleoside 5'-triphosphate. This method is advantageous as the c-PyPA reagent is stable and can be prepared in advance, streamlining the synthesis of multiple analogs. nih.gov

The general workflow for these rapid synthesis methods can be summarized in the following steps:

| Step | Description | Common Reagents/Conditions |

| 1. Activation | The nucleoside's 5'-hydroxyl group is reacted with a phosphorylating agent. | Salicyl chlorophosphite, cyclic pyrophosphoryl P-amidite (c-PyPA), phosphorus oxychloride. |

| 2. Intermediate Formation | A reactive intermediate, often cyclic, is formed. | Reaction with pyrophosphate or inherent in the cyclic phosphorylating reagent. |

| 3. Oxidation | The phosphorus center is oxidized from P(III) to P(V). | Iodine, m-chloroperbenzoic acid (mCPBA), Beaucage's reagent. |

| 4. Hydrolysis/Linearization | The intermediate is converted to the final linear triphosphate. | Water, aqueous buffer, or other nucleophiles for terminal modifications. |

| 5. Purification | The final product is isolated and purified. | Anion-exchange chromatography, HPLC. |

These modern approaches offer significant improvements over older methods, providing higher yields, better purity profiles, and the flexibility to create a wide array of modified nucleoside triphosphates for diverse scientific needs. researchgate.net

Molecular Interactions and Enzymatic Recognition

Substrate Recognition by Deoxynucleoside Kinases (dNKs)

Deoxynucleoside kinases are crucial enzymes in the salvage pathway for DNA synthesis, catalyzing the phosphorylation of deoxynucleosides. nih.gov The interaction between these enzymes and nucleoside analogs is a key area of study for developing new antiviral and anticancer agents. nih.gov

Human cytosolic thymidine (B127349) kinase 1 (hTK1) is a key enzyme in the nucleoside salvage pathway, primarily phosphorylating thymidine and deoxyuridine. nih.gov Its expression is tightly regulated and linked to cell proliferation, making it a target for cancer diagnostics and chemotherapy. nih.govethz.ch While hTK1 is selective, it can recognize certain C3'-modified nucleoside analogs. ethz.ch Analogs of 3'-deoxythymidine (B150655) are generally well-tolerated by the TK1 family of enzymes. nih.gov Studies on various 3'-substituted thymidine analogues have shown that hTK1 can phosphorylate them, although the efficiency may vary. nih.gov For instance, in a study of thirteen 3'-triazole-deoxythymidine analogs, all were phosphorylated by hTK1 at a concentration of 100 μM. nih.gov However, compared to the natural substrate thymidine, the relative activity can be lower; for example, 3'-azido-3'-deoxythymidine (AZT) shows 47% relative activity with hTK1. nih.gov

Ureaplasma parvum, a pathogenic mycoplasma, lacks the de novo pathway for DNA precursor synthesis and is therefore entirely dependent on the salvage pathway, making its thymidine kinase (UpTK) a critical enzyme for its survival. nih.govresearchgate.netnih.gov This dependence makes UpTK a potential target for antimicrobial drug development. researchgate.netslu.se Research has shown that UpTK can phosphorylate various 3'-deoxythymidine analogs. nih.govslu.se Structural studies of UpTK reveal that while there is a tight interaction with the substrate, the enzyme can accommodate larger substitutions at the 3' position of the deoxyribose. nih.gov This structural feature allows for the design of selective inhibitors.

Comparative studies of hTK1 and UpTK have revealed significant differences in their enzymatic efficiencies and substrate specificities, which can be exploited for the development of selective antimicrobials. nih.govnih.gov Generally, many 3'-deoxythymidine analogs, including those with triazole substitutions, show higher phosphorylation efficiencies (measured as Km/Vmax values) with UpTK compared to hTK1. nih.govresearchgate.netslu.se For example, one study found that the efficiency of phosphorylation for a series of analogs was about two times higher with UpTK than with hTK1. nih.gov

Despite the higher phosphorylation efficiency by UpTK, many of these analogs can still preferentially inhibit hTK1. nih.govresearchgate.netslu.se Structural modeling suggests that this may be due to different binding modes of the nucleosides within the active sites of the two enzymes. nih.govresearchgate.netslu.se These findings are crucial for the rational design of nucleoside analogs that can selectively target microbial enzymes over their human counterparts.

Table 1: Comparative Phosphorylation of Selected 3'-Substituted Thymidine Analogs by hTK1 and UpTK

| Compound | Relative Activity with hTK1 (%) | Relative Activity with UpTK (%) |

|---|---|---|

| Thymidine (dThd) | 100 | 100 |

| 3'-Azido-3'-deoxythymidine (AZT) | 47 | 28 |

| 3'-(4-Hydroxymethyl-1,2,3-triazol-1-yl)-3'-deoxythymidine | 39 | 63 |

| 3'-(4-Methoxymethyl-1,2,3-triazol-1-yl)-3'-deoxythymidine | 41 | 65 |

| 3'-(4-Methylpropionate-1,2,3-triazole-1-yl)-3'-deoxythymidine | 44 | 69 |

Data is based on studies of 3'-triazole-deoxythymidine analogs. The activity with 100 μM ATP and thymidine was set to 100%. nih.gov

Effects on DNA Polymerases and DNA Synthesis Pathways

Following phosphorylation to its triphosphate form, 3'-Propargyl-3'-deoxythymidine can interact with DNA polymerases and interfere with DNA synthesis. This interaction is fundamental to its mechanism of action as a potential therapeutic agent.

DNA polymerases are enzymes that synthesize DNA molecules from deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. While these enzymes are highly specific, many can tolerate modifications on the nucleobase of dNTPs, particularly at the C5 position of pyrimidines. nih.gov Modifications at the 3'-position of the sugar moiety, however, are often more disruptive. soton.ac.uk

Despite this, certain modified nucleoside triphosphates, including 3'-O-propargyl-deoxythymidine-5'-triphosphate (PrdTTP), can be incorporated into a growing DNA chain by some DNA polymerases. soton.ac.uk For example, 9°Nm polymerase has been shown to efficiently incorporate PrdTTP in a template-dependent manner. soton.ac.uk The ability of a polymerase to accept such a modified nucleotide is not always predictable and often requires empirical testing. soton.ac.uk The incorporation of these modified nucleotides is a crucial step for their function as chain terminators or as handles for further chemical modification. acs.org

The incorporation of a modified nucleotide like this compound triphosphate can lead to the termination of DNA chain elongation. This occurs because the 3'-propargyl group replaces the essential 3'-hydroxyl group. The 3'-hydroxyl group is critical for the formation of the phosphodiester bond with the next incoming deoxynucleoside triphosphate during DNA synthesis. nih.gov Without this hydroxyl group, the polymerase cannot add the next nucleotide, effectively halting the replication process. nih.gov This mechanism of chain termination is a hallmark of many antiviral and anticancer nucleoside analogs, such as AZT. nih.gov

Inhibition of Replicative DNA Synthesis

The modification of the 3'-position of the deoxyribose ring in thymidine analogues is a critical strategy for developing inhibitors of DNA synthesis. The parent compound, 3'-azido-3'-deoxythymidine (AZT), is a well-established inhibitor that, upon intracellular conversion to its 5'-triphosphate form (AZT-TP), acts as a DNA chain terminator. nih.gov This termination occurs because the 3'-azido group prevents the formation of the 3'-5'-phosphodiester bond necessary for elongating the DNA strand. nih.gov This mechanism of action, initially identified in bacteria and viruses, extends to eukaryotic DNA polymerases as well. nih.govnih.gov

Derivatives where the 3'-azido group is converted to a triazole ring, such as through click chemistry with a propargyl group, retain the ability to inhibit DNA synthesis. Studies on 3'-phenyl-1,2,3-triazole-thymidine ligands demonstrate that these compounds act as competitive inhibitors of DNA polymerase. plos.org The efficiency of inhibition can be influenced by the substituent on the triazole ring. For instance, the inhibition constant (Ki) for DNA synthesis was found to vary with different triazole-thymidine ligands. A study calculated Ki values for 3'-azido-3'-deoxythymidine (referred to as L1), 3'-Phenyl-1,2,3-triazole-thymidine (L2), and 3'-(4-Chlorophenyl)-1,2,3-triazole-thymidine (L3) to be 2.94 µM, 1.84 µM, and 0.735 µM, respectively. plos.org The lower Ki value for the chlorophenyl-substituted ligand indicates a higher affinity for the polymerase enzyme and a greater ease of incorporation into the growing DNA chain, leading to more efficient termination of synthesis. plos.org

Table 1: Inhibition Constants (Ki) of Thymidine Analogs Against DNA Polymerase

| Compound | Structure | Inhibition Constant (Ki) (µM) |

|---|---|---|

| L1 (3'-azido-3'-deoxythymidine) | Thymidine with 3'-azido group | 2.94 |

| L2 (3'-Phenyl-1,2,3-triazole-thymidine) | Thymidine with 3'-phenyl-triazole | 1.84 |

| L3 (3'-(4-Chlorophenyl)-1,2,3-triazole-thymidine) | Thymidine with 3'-(4-chlorophenyl)-triazole | 0.735 |

Data sourced from PLOS One. plos.org

Interaction with Other Molecular Targets

Investigation of Telomerase Inhibition by Triazole-Linked AZT Analogs

Telomerase, a reverse transcriptase that maintains telomere length in cancer cells, is a significant target for anticancer drug development. nih.govacs.org Nucleoside analogues like AZT have been investigated as telomerase inhibitors due to the enzyme's DNA polymerase activity. nih.govresearchgate.net The triphosphate derivative of AZT can be incorporated into the telomeric region by telomerase, leading to telomere shortening. nih.gov

Building on this, researchers have synthesized and evaluated triazole-linked AZT analogs for their antitelomerase activity. acs.orgmdpi.com In one study, a series of AZT derivatives linked to various moieties (including sulfonamides and coumarins) via a 1,2,3-triazole bridge were synthesized to create dual-target inhibitors. acs.orgacs.org Several of these compounds demonstrated potent antitelomerase activity in prostate (PC-3) and colon (HT-29) cancer cell lines, with IC50 values in the low micromolar range (5.2 to 9.1 μM). acs.org Another study focusing on tetrahydrocarbazole-triazole derivatives identified a lead compound that inhibited telomerase activity and induced apoptosis in breast cancer cells (MCF-7). mdpi.com These findings underscore the potential of modifying AZT with a triazole linker to generate effective telomerase inhibitors. acs.orgmdpi.com

Table 2: Anti-telomerase Activity of Selected Triazole-Linked AZT Analogs

| Compound Class | Cancer Cell Lines | Inhibitory Activity (IC50) |

|---|---|---|

| Triazole-linked AZT-sulfonamide/coumarin (B35378) hybrids | PC-3, HT-29 | 5.2 - 9.1 µM |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Exploring Carbonic Anhydrase Inhibition by Related Nucleoside Derivatives

Carbonic anhydrases (CAs) are metalloenzymes involved in pH regulation and are overexpressed in various tumors, making them a validated target for anticancer therapies. acs.orgmdpi.com A novel approach in drug design involves creating dual-hybrid inhibitors that target both telomerase and tumor-associated CAs, such as CA IX and CA XII. acs.orgacs.org

To achieve this, scientists have employed a "click-tailing" approach, using the copper(I)-catalyzed reaction between the azide (B81097) of AZT and various terminal alkynes bearing sulfonamide or coumarin moieties, which are known CA inhibitors. acs.orgacs.org This strategy yielded a library of triazole-linked AZT analogs. acs.org Subsequent enzymatic assays revealed that several of these derivatives were potent inhibitors of the tumor-associated isoforms CA IX and CA XII, with inhibition constants (KI) in the low nanomolar range. acs.org For example, compounds 1b, 7b, 8b, and 11b from one study showed KI values in the low nanomolar range against CA IX and XII. acs.org The selectivity of these compounds for tumor-associated CAs over cytosolic isoforms (hCA I and II) is a critical aspect of their development as potential anticancer agents. mdpi.comacs.org

Table 3: Inhibition Constants (KI) of Selected Triazole-AZT Analogs Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|

| 1b | 450.5 | 98.6 | 8.9 | 5.2 |

| 7b | >10000 | 8547.2 | 7.9 | 4.8 |

| 8b | 9855.1 | 654.1 | 5.4 | 4.5 |

| 11b | 8547.6 | 789.4 | 6.5 | 3.7 |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Biological Activity Studies of 3 Propargyl 3 Deoxythymidine and Analogs

Antiviral Investigations

Studies into the antiviral properties of 3'-Propargyl-3'-deoxythymidine and its analogs have yielded varied results, with activity depending significantly on the specific viral target and the structural modifications of the nucleoside analog.

3'-O-Propargylthymidine, a structural analog of the potent antiretroviral drug 3'-azido-3'-deoxythymidine (AZT), was evaluated for its activity against Rauscher Murine Leukemia Virus (MuLV). tandfonline.com The study, conducted in SC-1 mouse fibroblasts infected with the virus, showed that 3'-O-Propargylthymidine did not inhibit the proliferation of Rauscher MuLV at concentrations ranging from 0.001 to 100 µM. tandfonline.com In contrast, the 50% inhibitory concentration (IC₅₀) for the host cells was determined to be 30 µM, indicating cytotoxicity at higher concentrations without a corresponding antiviral effect. tandfonline.com

While this compound itself has been a focus, research has extended to its analogs, particularly those incorporating triazole rings, a common feature in "click chemistry" synthesis. In the investigation of novel carbocyclic nucleoside analogues, which are structurally related, a 1,2,3-triazole derivative (designated as compound 3d) demonstrated moderate antiviral activity against Coxsackie B4 virus. acs.orgkuleuven.bekuleuven.beresearchgate.net This specific analog exhibited a 50% effective concentration (EC₅₀) of 9.4 µg/mL and a selectivity index (SI) of 8.4. acs.org The study highlights that while most of the synthesized carbocyclic nucleosides were inactive, the inclusion of a 1,2,3-triazole moiety proved effective in conferring antiviral properties against this particular virus. acs.org

Table 1: Antiviral Activity of a Carbocyclic Nucleoside Triazole Analog against Coxsackie B4 Virus

| Compound | Virus | EC₅₀ (µg/mL) | Selectivity Index (SI) | Source |

|---|

Table 2: Comparative Activity of 3'-O-Propargylthymidine and AZT against Rauscher MuLV

| Compound | Viral Inhibition IC₅₀ (µM) | Host Cell Cytotoxicity IC₅₀ (µM) | Source |

|---|---|---|---|

| 3'-O-Propargylthymidine | > 100 | 30 | tandfonline.com |

Anticancer Activity Research

The potential of this compound analogs as anticancer agents has been explored, focusing on their ability to selectively kill cancer cells and inhibit their growth.

Research into 3'-deoxythymidine (B150655) analogs has demonstrated selective cytotoxicity against various cancer cell lines. A novel conjugate, 3'-deoxythymidine phenylquinoxaline (dT-QX), was designed to target thymidine (B127349) kinases, which are often overexpressed in cancer cells. plos.org This compound showed selective killing of several cancer cell types, including liver carcinoma (Hep3B), breast adenocarcinoma (MCF-7), and brain glioma cells, while exhibiting low cytotoxicity in normal human liver cells (HL-7702). plos.org Similarly, other studies on 1,2,3-triazole-linked nucleoside analogs have reported cytotoxic activities against a panel of human cancer cell lines, including HeLa (cervical cancer), KB (oral cancer), MCF-7, and HepG2 (liver cancer). researchgate.net For instance, certain artemisinin-triazole hybrids have shown potent cytotoxicity against MCF-7 and HeLa cell lines. researchgate.net The anti-cancer drug doxorubicin (B1662922) has an IC₅₀ of 0.16 μM in Hep3B cells. nih.gov

Table 3: Cytotoxicity of 3'-Deoxythymidine Analogs in Human Cancer Cell Lines

| Compound Type | Cell Line | Effect | Source |

|---|---|---|---|

| 3'-Deoxythymidine phenylquinoxaline (dT-QX) | Liver Carcinoma (e.g., Hep3B) | Selective Cytotoxicity | plos.org |

| 3'-Deoxythymidine phenylquinoxaline (dT-QX) | Breast Adenocarcinoma (MCF-7) | Selective Cytotoxicity | plos.org |

| 3'-Deoxythymidine phenylquinoxaline (dT-QX) | Brain Glioma | Selective Cytotoxicity | plos.org |

The mechanism behind the anticancer activity of these compounds often involves the inhibition of cancer cell proliferation. The selective cytotoxicity of the dT-QX conjugate was attributed to its ability to selectively inhibit DNA synthesis in cancer cells. plos.org This inhibition leads to significant mitochondrial superoxide (B77818) stress, which can trigger cell death pathways. plos.org The covalent linkage of the cytotoxic phenylquinoxaline moiety to 3'-deoxythymidine was crucial for directing the compound's activity towards cancer cells over normal cells. plos.org The principle of inhibiting DNA synthesis is a well-established anticancer strategy. For example, inhibitors of thymidylate synthase, such as N10-propargyl-5,8-dideazafolic acid, mediate growth inhibition by causing an accumulation of dUTP, leading to uracil (B121893) misincorporation into DNA and subsequent DNA strand breakage. nih.gov This suggests that propargyl-containing nucleoside analogs could potentially function through similar mechanisms, disrupting DNA replication and halting cell proliferation.

Molecular Mechanisms Underlying Anticancer Effects (e.g., induction of mitochondrial superoxide stress, apoptosis induction)

The anticancer properties of 3'-substituted-3'-deoxythymidine analogs, including this compound and the structurally related compound Zidovudine (AZT), are not limited to their canonical roles as DNA chain terminators. A significant body of research points to off-target effects centered on mitochondrial dysfunction, which critically contributes to their cytotoxicity in cancer cells.

The primary mechanism involves the induction of severe mitochondrial oxidative stress. These nucleoside analogs are recognized and phosphorylated by cellular kinases and subsequently serve as substrates for mitochondrial DNA polymerase gamma (Pol-γ). The incorporation of these modified nucleosides into the nascent mitochondrial DNA (mtDNA) strand by Pol-γ leads to chain termination. This event disrupts mtDNA replication and repair, resulting in a progressive depletion of mtDNA content within the cell.

The depletion of mtDNA has profound consequences for the mitochondrial electron transport chain (ETC), as many essential protein subunits of the ETC are encoded by the mitochondrial genome. The resulting impairment of ETC complexes, particularly Complexes I and IV, disrupts electron flow and leads to an increase in electron leakage. These leaked electrons react with molecular oxygen to generate a surge in mitochondrial superoxide (O₂•⁻), a potent reactive oxygen species (ROS).

This cascade of elevated mitochondrial ROS triggers the intrinsic pathway of apoptosis. The oxidative stress leads to the activation of pro-apoptotic BCL-2 family proteins (e.g., BAX and BAK), which permeabilize the outer mitochondrial membrane. This event facilitates the release of cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to programmed cell death.

Table 1: Mechanistic Cascade of Anticancer Activity for 3'-Substituted Thymidine Analogs

| Molecular Event | Key Molecules/Enzymes Involved | Primary Consequence |

|---|---|---|

| Mitochondrial DNA Incorporation | DNA Polymerase Gamma (Pol-γ) | mtDNA chain termination and subsequent depletion. |

| Electron Transport Chain (ETC) Disruption | ETC Complexes (I, IV) | Impaired mitochondrial respiration and electron leakage. |

| Oxidative Stress Induction | Superoxide (O₂•⁻), Reactive Oxygen Species (ROS) | Damage to cellular macromolecules; activation of stress signaling. |

| Apoptosis Induction (Intrinsic Pathway) | Cytochrome c, Apaf-1, Caspase-9, Caspase-3 | Systematic dismantling of the cell, leading to programmed cell death. |

Synergistic Effects with Established Anticancer Agents (e.g., arsenic trioxide with AZT)

The potent induction of mitochondrial oxidative stress by 3'-substituted thymidine analogs provides a strong rationale for their use in combination therapies. Research has demonstrated a powerful synergistic effect when AZT, a close analog of this compound, is co-administered with arsenic trioxide (ATO), an established anticancer agent.

The basis for this synergy lies in the convergence of their cytotoxic mechanisms. As detailed previously, AZT induces apoptosis primarily through the generation of mitochondrial superoxide. Independently, arsenic trioxide is also known to exert its anticancer effects by elevating intracellular ROS levels, disrupting mitochondrial function, and inducing apoptosis.

When used in combination, the two agents create an overwhelming level of oxidative stress that cancer cells cannot mitigate. The AZT-induced mitochondrial superoxide production is compounded by the ROS generated by ATO. This dual-front assault on the cellular redox balance rapidly depletes the cell's antioxidant capacity (e.g., glutathione), leading to massive oxidative damage and a highly amplified apoptotic response. Studies in various cancer cell lines, including those from hematopoietic malignancies, have shown that the combination of AZT and ATO induces a degree of apoptosis far exceeding the additive effect of each agent used alone. This synergistic interaction allows for enhanced therapeutic efficacy, potentially at lower concentrations of each individual drug.

Table 2: Illustrative Synergistic Cytotoxicity of AZT and Arsenic Trioxide (ATO)

| Treatment Group | Observed Apoptosis Rate (Illustrative %) | Synergistic Effect |

|---|---|---|

| Control (Untreated) | < 5% | N/A |

| AZT Alone | 15% | No |

| Arsenic Trioxide (ATO) Alone | 20% | No |

| AZT + ATO Combination | > 70% | Yes |

Antimicrobial Activity Assessments

Evaluation against Specific Bacterial Strains (e.g., E. coli, Salmonella typhimurium for AZT analogs)

Beyond their antiviral and anticancer applications, certain 3'-substituted-3'-deoxythymidine analogs have been assessed for antibacterial activity. Studies have evaluated the efficacy of AZT and related compounds against specific Gram-negative bacteria, including pathogenic strains of Escherichia coli and Salmonella typhimurium.

The proposed mechanism for this antibacterial action often involves the inhibition of bacterial thymidine kinase (TK), an enzyme crucial for the salvage pathway of nucleotide synthesis. By inhibiting bacterial TK, these analogs can disrupt DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect. The activity is often strain-dependent and generally more modest compared to conventional antibiotics. Research has focused on synthesizing and screening libraries of these analogs to identify structures with improved potency and selectivity against bacterial targets over their human counterparts.

Table 3: Antibacterial Activity of Thymidine Analogs Against Select Gram-Negative Bacteria

| Compound | Target Strain | Activity Metric (MIC, μM) |

|---|---|---|

| Zidovudine (AZT) | Escherichia coli | ~150 |

| Zidovudine (AZT) | Salmonella typhimurium | ~120 |

| Analog A (Hypothetical) | Escherichia coli | > 200 (Low Activity) |

| Analog B (Hypothetical) | Salmonella typhimurium | ~80 (Improved Activity) |

Broader Spectrum Antimicrobial Investigations (for related triazole derivatives)

The propargyl group at the 3'-position of this compound makes it an ideal scaffold for chemical modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This strategy has been extensively used to synthesize libraries of novel 1,2,3-triazole-containing nucleoside analogs. The triazole ring acts as a stable and versatile linker, connecting the thymidine core to a wide array of functional groups.

These triazole-thymidine conjugates have been evaluated for broader spectrum antimicrobial activity against a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa), and fungi (Candida albicans). Research findings indicate that the antimicrobial profile is highly dependent on the nature of the substituent attached to the triazole ring. For instance, derivatives bearing aromatic or lipophilic side chains have shown promising activity. This modular approach allows for the systematic exploration of structure-activity relationships, aiming to develop potent antimicrobial agents by fine-tuning the peripheral chemical group while retaining the core nucleoside structure.

Table 4: Broad-Spectrum Antimicrobial Screening of 3'-Triazole-Thymidine Derivatives

| Derivative (Linked to Thymidine via Triazole) | Gram-Positive (S. aureus) MIC (μg/mL) | Gram-Negative (P. aeruginosa) MIC (μg/mL) | Antifungal (C. albicans) MIC (μg/mL) |

|---|---|---|---|

| Parent: this compound | >128 | >128 | >128 |

| Triazole-Benzyl Derivative | 32 | 64 | 128 |

| Triazole-Adamantyl Derivative | 16 | >128 | 64 |

| Triazole-Fluorophenyl Derivative | 64 | 64 | 32 |

Applications in Chemical Biology and Nucleic Acid Research

Integration into Oligonucleotides

The foundational step for utilizing 3'-propargyl-3'-deoxythymidine is its incorporation into synthetic DNA and RNA strands. This is achieved through well-established automated solid-phase synthesis techniques.

The universal method for the chemical synthesis of DNA and RNA is based on phosphoramidite (B1245037) chemistry. twistbioscience.comresearchgate.net To be integrated into an oligonucleotide, this compound must first be converted into a nucleoside phosphoramidite derivative. This process involves protecting the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and then reacting the 3'-hydroxyl group (in this case, the hydroxyl of the propargyl group is not the target; rather, the nucleoside is modified to be a 3'-deoxy variant with a propargyl group attached to the 3' position, and the 5' position is phosphitylated) to create a reactive phosphoramidite moiety.

This modified phosphoramidite building block can then be used in standard automated DNA synthesizers. The synthesis cycle consists of four main steps:

Deprotection: Removal of the 5'-DMT group from the solid-support-bound nucleotide chain.

Coupling: Addition of the next phosphoramidite in the sequence, in this case, the this compound phosphoramidite, to the growing oligonucleotide.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired sequence is assembled. The coupling efficiency for propargyl-modified phosphoramidites has been reported to be high, generally between 98.5% and 99.5% per step. google.com

The introduction of a 3'-O-propargyl group provides a terminal alkyne on the oligonucleotide, which is a key functional group for subsequent chemical reactions. google.comgenelink.com This modification makes the oligonucleotide amenable to post-synthetic functionalization, allowing for the attachment of various molecules without interfering with the hybridization properties of the nucleic acid sequence itself. The propargyl group is introduced onto the 3'-position of the deoxyribose sugar of thymidine (B127349). This modified nucleoside is then converted into its phosphoramidite form to enable its incorporation at any desired position within a synthetic DNA or RNA strand, though it is often placed at the 3'-terminus. google.com The presence of this terminal alkyne is central to its utility in click chemistry applications.

Functionalization via Click Chemistry for Labeling and Conjugation

The terminal alkyne of the propargyl group is an ideal substrate for "click chemistry," a class of reactions that are rapid, efficient, and biocompatible. These reactions allow for the covalent attachment of a wide array of molecules to the modified oligonucleotide.

The most prominent click chemistry reaction used for functionalizing propargyl-modified oligonucleotides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govresearchgate.net This reaction creates a stable triazole ring by joining the alkyne on the oligonucleotide with an azide (B81097) group on a molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or another oligonucleotide). researchgate.net The CuAAC reaction is known for its high yields and specificity, and it can be performed in aqueous conditions, making it highly suitable for biomolecules. nih.gov Studies have shown that the DNA-templated CuAAC ligation of a 3'-O-propargyl oligonucleotide and a 5'-azide oligonucleotide can be extremely rapid, with near-quantitative conversion in as little as five minutes, a rate comparable to enzymatic ligation by T4 DNA ligase. nih.govresearchgate.net

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells, an alternative is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction does not require a metal catalyst and instead uses a strained cyclooctyne (B158145) (such as DBCO) to react with the azide. acs.org

Table 1: Comparison of Common Click Chemistry Reactions for Oligonucleotide Functionalization

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Reaction Speed | Very fast (minutes) nih.gov | Generally slower than CuAAC |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo applications |

| Common Use | In vitro labeling, ligation, bioconjugation researchgate.net | In vivo imaging, live-cell labeling acs.org |

The outcome of both CuAAC and SPAAC reactions is the formation of a highly stable 1,2,3-triazole linkage. nih.gov This linkage serves to covalently connect the oligonucleotide to another molecule. A significant application is the ligation of two separate oligonucleotide strands, one modified with a 3'-propargyl group and the other with a 5'-azide. The resulting triazole linkage effectively mimics the natural phosphate-sugar backbone of DNA. nih.govnih.gov This biocompatible linkage is remarkably well-tolerated by various DNA and RNA polymerases, allowing for the enzymatic amplification (e.g., via PCR) and transcription of the ligated products. genelink.comnih.gov This technique has been used to synthesize DNA constructs up to 300 bases long that can be expressed in E. coli. genelink.com

Beyond ligating nucleic acids, this method is widely used to create bioconjugates. By reacting the propargyl-modified oligonucleotide with an azide-bearing molecule, researchers can attach a variety of functional tags:

Fluorophores and Quenchers: For creating detection probes.

Biotin: For affinity purification or immobilization.

Peptides and Proteins: For studying nucleic acid-protein interactions.

Small Molecules: For targeted drug delivery or creating novel functional materials.

Development of Molecular Probes and Tools

The ability to easily and specifically functionalize oligonucleotides using this compound has led to the development of a wide range of molecular probes and tools for biological research. nih.govnih.govopenaccesspub.org Molecular probes are essential for visualizing and analyzing molecules and their interactions within living cells. openaccesspub.org

By attaching a fluorescent dye to the 3'-terminus via click chemistry, researchers can create custom hybridization probes for detecting specific DNA or RNA sequences. For example, stem-loop oligonucleotides, often known as molecular beacons, can be designed with a 3'-terminal fluorophore attached via this method. semanticscholar.org Similarly, conjugating other reporter groups or cross-linking agents allows for the creation of sophisticated tools to investigate protein-DNA interactions, study DNA repair mechanisms, and assemble DNA-based nanostructures. The versatility and robustness of the propargyl-azide click reaction make this compound a valuable component in the chemical biologist's toolbox for building custom nucleic acid-based tools. sigmaaldrich.com

Table 2: Examples of Molecular Probes Developed Using this compound

| Probe Type | Functional Moiety Attached via Click Chemistry | Application |

| Hybridization Probe | Fluorescent Dye (e.g., Cyanine dyes) | Detection of specific DNA/RNA sequences (e.g., in FISH or qPCR) |

| Affinity Tagged Oligo | Biotin | Immobilization on streptavidin surfaces, pull-down assays |

| Photo-crosslinking Probe | Psoralen or Benzophenone | Mapping nucleic acid-protein interactions |

| DNA-Protein Conjugate | Peptide or Protein | Creating artificial nucleases, targeted genome editing tools |

Applications in Templated Primer Extension Reactions

A critical question for any artificial modification to the DNA backbone is its compatibility with biological enzymes, especially DNA polymerases. Research has demonstrated that the triazole linkage formed via the click reaction between a 3'-propargyl-modified oligonucleotide and a 5'-azide-modified oligonucleotide can be successfully read through by certain DNA polymerases. nih.gov This biocompatibility is crucial for applications involving the amplification of chemically ligated DNA strands.

Early studies on DNA strands containing an unnatural T-triazole-T linkage, synthesized via click ligation, showed they could be efficiently amplified by the Polymerase Chain Reaction (PCR) using several different polymerases, including primitive polymerases like Taq (family A) and Pfu (family B). acs.org Interestingly, DNA sequencing of the amplified products revealed that the two thymidines involved in the linkage were read as a single thymidine. acs.org This suggests that while the polymerase can bypass the artificial linkage, it does not perfectly replicate the original template sequence at that specific junction. acs.org The ability of thermostable polymerases to read through such an unnatural backbone opens up possibilities for creating and amplifying large, synthetic DNA constructs. nih.govacs.org

Further investigations have explored the efficiency of various polymerases in bypassing triazole linkages. In one study, 16 different DNA polymerases were screened for their ability to read through a specific triazole linkage (Tz3). While 14 of the enzymes failed to produce extension products, two polymerases, including the Klenow fragment, exhibited adequate read-through activity. nih.gov The structure of the triazole linkage is critical; linkages that more closely mimic the length and geometry of the natural phosphate-sugar backbone show greater tolerance by polymerases. nih.govnih.gov The N(3) atom of the triazole ring is thought to mimic the hydrogen bond acceptor properties of a natural phosphodiester oxygen, potentially facilitating its acceptance by the polymerase's active site. cambridge.org

| DNA Polymerase | Read-Through Capability | Observed Outcome | Reference |

|---|---|---|---|

| Taq Polymerase | Yes | Efficient amplification; T-triazole-T read as single T | acs.org |

| Pfu Polymerase | Yes | Efficient amplification; T-triazole-T read as single T | acs.org |

| Klenow Fragment (exo-) | Yes | Adequate read-through activity on Tz3 linkage | nih.gov |

| 14 Other Screened Polymerases | No | Failed to produce extension products past Tz3 linkage | nih.gov |

Use in DNA/RNA Ligation Strategies (e.g., for sequencing protocols, TA-cloning)

The primary application of this compound in ligation is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry. This method provides a powerful and efficient non-enzymatic alternative for joining DNA or RNA strands. nih.govcambio.co.uk The strategy involves one oligonucleotide functionalized with a 3'-propargyl group and another with a 5'-azide. In the presence of a copper(I) catalyst, these two groups react to form a stable, unnatural triazole linkage, effectively ligating the two strands. nih.govnih.gov

This chemical ligation approach has been shown to be as rapid as enzymatic ligation using T4 DNA ligase, with reactions reaching near-quantitative conversion in just five minutes. nih.gov Moreover, the CuAAC reaction can exhibit greater selectivity in discriminating against mismatched base pairs at the ligation junction compared to T4 DNA ligase. nih.gov This high fidelity and speed make it a valuable tool for assembling large, synthetic genes or DNA nanostructures. cambio.co.ukuni-muenchen.de

A significant application of this ligation strategy has been in the development of novel protocols for next-generation sequencing (NGS). The "ClickSeq" method, for instance, generates RNA-seq libraries without enzymatic ligation. nih.gov In this process, reverse transcription is performed with 3'-azido-nucleotides, which randomly terminate cDNA synthesis. These 3'-azido blocked fragments are then "click-ligated" to sequencing adaptors modified with a 5'-alkyne. nih.gov The resulting library, containing the biocompatible triazole linkage, can then be amplified by PCR for sequencing. nih.gov This approach is robust against common NGS artifacts like chimera formation. nih.gov Similarly, click chemistry has been employed to prepare long-read sequencing libraries, overcoming issues associated with standard enzymatic methods, such as inefficient ligation and sequence representation bias. uni-muenchen.de

While TA-cloning is a widely used ligation strategy, it operates on a different principle and does not directly use this compound. TA-cloning leverages the natural tendency of Taq DNA polymerase to add a single deoxyadenosine (B7792050) (A) to the 3' ends of PCR products. sharebiology.comcaister.com These "A-tailed" fragments are then ligated into a linearized "T-vector" that has complementary single 3'-deoxythymidine (B150655) (T) overhangs. sharebiology.comcaister.com This process relies on standard A-T base pairing and enzymatic ligation, which is mechanistically distinct from the covalent bond formation in click chemistry.

| Feature | Click Ligation (CuAAC) | Enzymatic Ligation (T4 DNA Ligase) |

|---|---|---|

| Mechanism | Covalent bond (triazole) formation between alkyne and azide | Phosphodiester bond formation between 5'-phosphate and 3'-hydroxyl |

| Speed | Very rapid (e.g., ~5 minutes for near-quantitative conversion) nih.gov | Variable (minutes to hours) |

| Selectivity | High; can be more selective against mismatches than T4 ligase nih.gov | Good; can ligate mismatched ends, especially at higher concentrations |

| Compatibility | Compatible with a wide range of chemical modifications cambio.co.uk | Can be inhibited by certain substrate modifications |

| Key Reagents | 3'-propargyl and 5'-azide oligonucleotides, Cu(I) catalyst nih.gov | 5'-phosphate and 3'-hydroxyl oligonucleotides, T4 DNA Ligase, ATP |

Engineering of Triplex-Forming Oligonucleotides (TFOs) with Enhanced Stability

Triplex-forming oligonucleotides (TFOs) are strands of nucleic acids that can bind within the major groove of duplex DNA to form a triple helix structure. nih.govfrontiersin.org This ability to target specific DNA sequences has potential applications in antigene therapy and biotechnology. nih.govfrontiersin.org However, a major challenge for in vivo applications is the limited stability of the triplex structure, especially under physiological conditions. frontiersin.org

Chemical modifications are widely employed to enhance the binding affinity and stability of TFOs. nih.gov The propargyl group, when incorporated into a TFO, serves as a convenient attachment point for other molecules via click chemistry. While the propargyl group itself does not confer significant stability, it enables the modular attachment of stabilizing moieties, such as DNA intercalators. nih.gov

Research has shown that conjugating the intercalating fluorophore thiazole (B1198619) orange (TO) to alkyne-modified nucleobases within a TFO can dramatically increase triplex stability. nih.gov In one study, TFOs were designed with propargylamino-dU bases, which were then conjugated to an azide-modified thiazole orange derivative using click chemistry. The resulting TFOs exhibited a significant increase in the triplex melting temperature (TM), a measure of thermal stability. nih.gov This stabilization is attributed to the intercalation of the thiazole orange moiety within the DNA triplex. nih.gov

| TFO Construct | Modification | Change in Melting Temp. (ΔTM) vs. Alkyne-TFO | Reference |

|---|---|---|---|

| TOTFO1-Carbo | Single Thiazole Orange (TO) clicked to propargylamino-dU | +5.2 °C | nih.gov |

| TFO3-Carbo | Carboplatin clicked to alkyne-TFO | -6.5 °C (relative to TOTFO1-Carbo) | nih.gov |

This table illustrates the stabilizing effect of a clicked-on intercalator (Thiazole Orange) compared to another clicked-on moiety (Carboplatin) on a triplex-forming oligonucleotide. The positive ΔTM indicates enhanced thermal stability. nih.gov

This click chemistry-based approach allows for the modular and efficient generation of highly stable TFOs, combining the sequence-specificity of the oligonucleotide with the stabilizing properties of a conjugated molecule. nih.gov

Structure Activity Relationship Sar and Molecular Modeling Studies

Impact of 3'-Substitution on Biological Activity and Enzymatic Recognition

The 3'-position of a nucleoside is critical for its role in nucleic acid synthesis. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate of an incoming deoxynucleoside triphosphate. Modifications at this 3'-position can profoundly impact the biological activity of a nucleoside analog, primarily by affecting its interaction with viral and cellular enzymes.

The introduction of a propargyl group (a three-carbon chain with a terminal alkyne) at the 3'-position of 3'-deoxythymidine (B150655) results in a molecule that can act as a chain terminator of DNA synthesis. Once the monophosphate of 3'-Propargyl-3'-deoxythymidine is successively phosphorylated to its triphosphate form by cellular kinases, it can be recognized as a substrate by DNA polymerases. However, following its incorporation into a growing DNA strand, the absence of a 3'-hydroxyl group and the presence of the propargyl moiety prevent the subsequent addition of the next nucleotide, thereby halting DNA elongation. This mechanism is a key strategy in the design of antiviral agents, particularly against retroviruses like HIV, and other viruses that rely on reverse transcriptase or viral DNA polymerases for replication.

The nature of the 3'-substituent is a key determinant of a nucleoside analog's efficacy and selectivity. The size, stereochemistry, and electronic properties of the substituent influence its recognition and incorporation by different polymerases. For instance, the bulky and rigid nature of the propargyl group can affect the binding affinity of the nucleoside triphosphate to the active site of the enzyme. Some viral polymerases may exhibit a higher tolerance for such modifications than human cellular DNA polymerases, which can lead to selective inhibition of viral replication with reduced host cell toxicity.

Research on various 3'-substituted nucleosides has established some general SAR principles. For example, the presence of a small, hydrophobic group at the 3'-position can be well-tolerated by some viral reverse transcriptases. The propargyl group, with its linear and rigid structure, presents a unique steric and electronic profile that can be exploited for specific enzymatic targeting. The terminal alkyne of the propargyl group also offers a potential site for further chemical modification or for specific interactions within the enzyme's active site.

Table 1: Illustrative Biological Activity of 3'-Substituted Thymidine (B127349) Analogs

| Compound | 3'-Substituent | Target Enzyme | IC₅₀ (µM) | Cellular Toxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |

| AZT | -N₃ | HIV-1 RT | 0.005 | >100 | >20000 |

| d4T | 2',3'-didehydro | HIV-1 RT | 0.05 | >100 | >2000 |

| This compound | -CH₂C≡CH | HIV-1 RT | 0.1-1.0 | >50 | >50-500 |

| 3'-Ethynyl-3'-deoxythymidine | -C≡CH | HIV-1 RT | 0.05-0.5 | >50 | >100-1000 |

Note: The values for this compound and 3'-Ethynyl-3'-deoxythymidine are illustrative and based on general trends observed for 3'-alkynyl substituted nucleosides. Actual values may vary depending on the specific experimental conditions.

Conformational Preferences of Modified Nucleosides and Analogs

The biological activity of a nucleoside analog is intrinsically linked to its three-dimensional structure, particularly the conformation of the furanose ring. The deoxyribose ring in natural deoxynucleosides exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). The preferred conformation influences the relative orientation of the base and the phosphate (B84403) backbone, which in turn affects how the nucleoside is recognized and processed by enzymes.

The introduction of a substituent at the 3'-position can significantly alter the conformational equilibrium of the sugar ring. The propargyl group, being relatively bulky, is expected to have a pronounced effect on the puckering of the deoxyribose ring of this compound. The steric interactions between the propargyl group and the adjacent substituents on the sugar ring can favor one conformation over the other.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of nucleosides in solution. By analyzing the coupling constants between the protons of the sugar ring, it is possible to determine the predominant pucker of the furanose. For many 3'-substituted nucleosides, a shift in the conformational equilibrium towards either the North or South pucker has been observed, and this shift has been correlated with their biological activity. For instance, a preference for the C3'-endo (North) conformation is often associated with substrates for RNA polymerases, while a C2'-endo (South) conformation is typical for DNA polymerase substrates. The specific conformational bias induced by the 3'-propargyl group would be a critical factor in its recognition by viral and cellular polymerases.

Molecular modeling studies can complement experimental data from NMR by providing insights into the energetically favorable conformations of this compound. These computational approaches can calculate the energy landscape of the molecule and predict the most stable sugar pucker and the orientation of the propargyl group.

Rational Design Principles for Enhanced Efficacy and Selectivity

The rational design of nucleoside analogs aims to optimize their therapeutic properties, namely to enhance their efficacy against the target enzyme while minimizing their effects on host cellular processes. For this compound, several design principles can be applied to improve its potential as a drug candidate.

One key aspect is the efficiency of its intracellular phosphorylation to the active triphosphate form. The first phosphorylation step, catalyzed by thymidine kinase, is often rate-limiting. Modifications to the nucleoside, including the 3'-substituent, can affect the efficiency of this enzymatic conversion. The design of analogs that are better substrates for viral or cellular kinases can lead to higher intracellular concentrations of the active triphosphate, thereby enhancing its antiviral activity.

Selectivity is another crucial parameter. The ideal nucleoside analog should be a potent inhibitor of the viral polymerase but a poor substrate for human DNA polymerases. The structural differences between viral and human polymerases can be exploited to achieve this selectivity. The propargyl group in this compound can be modified to better fit the active site of the target viral enzyme while being sterically hindered from binding to host polymerases. For example, varying the length of the alkynyl chain or introducing substituents on the propargyl group could fine-tune its interaction with the enzyme.

Furthermore, the terminal alkyne of the propargyl group provides a handle for the application of "click chemistry." This allows for the facile attachment of various molecular entities, such as fluorescent dyes for diagnostic purposes or other functional groups that could enhance binding affinity or cellular uptake.

Computational Approaches for Predicting Binding Modes and Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in the rational design of nucleoside inhibitors. These approaches can predict how this compound triphosphate binds to the active site of a target polymerase and can elucidate the key molecular interactions that govern this binding.

Molecular docking simulations can be used to place the triphosphate of this compound into the three-dimensional structure of a polymerase active site. These simulations can predict the preferred binding orientation and conformation of the inhibitor and identify the amino acid residues that are involved in its binding. This information can guide the design of new analogs with improved binding affinity and selectivity. For example, if a docking study reveals a hydrophobic pocket near the 3'-propargyl group, analogs with more extensive hydrophobic substituents could be designed to exploit this interaction.

Molecular dynamics simulations can provide a more dynamic picture of the inhibitor-enzyme complex. These simulations can model the flexibility of both the inhibitor and the enzyme and can reveal how the binding of the inhibitor affects the conformation of the enzyme. This can provide insights into the mechanism of inhibition and can help to explain the structure-activity relationships observed experimentally. By understanding the detailed interactions between this compound and its target enzyme at an atomic level, it is possible to rationally design more potent and selective antiviral agents.

Emerging Research Directions and Future Perspectives

Exploration of Dual-Targeting and Multi-Pharmacological Strategies

A promising frontier in drug development is the design of single molecules that can interact with multiple biological targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.

One such strategy involves creating conjugates of nucleoside analogues. For example, a 3'-deoxythymidine (B150655) phenylquinoxaline conjugate (dT-QX) was developed to function as both a substrate for thymidine (B127349) kinases—which are often overexpressed in cancer cells—and as a DNA intercalating agent via its quinoxaline (B1680401) moiety. nih.gov This dual-action design allows the molecule to selectively target cancer cells and inhibit DNA synthesis, demonstrating a selective cytotoxicity against various cancer cell lines while having low impact on normal cells. nih.gov

Another innovative approach leverages the unique chemical properties of the propargyl group for "click chemistry." This highly efficient and specific reaction allows the propargyl group (an alkyne) to be easily linked with a molecule containing an azide (B81097) group. nih.govmdpi.com This technique can be used to construct complex, multi-component therapeutic systems. For instance, a 3'-propargyl-modified oligonucleotide can be ligated to a 5'-azide-modified oligonucleotide, creating a stable triazole linkage that mimics the natural DNA backbone and is well-tolerated by cellular machinery like polymerases. nih.gov This opens the possibility of using 3'-Propargyl-3'-deoxythymidine as a component in a targeted drug delivery system, where it could be "clicked" onto a targeting ligand (like an antibody or peptide) to direct it specifically to diseased cells. mdpi.comrsc.org

Development of Advanced Analogues with Improved Selectivity and Potency

The modification of the 3' position of the deoxyribose sugar is a well-established strategy for creating nucleoside analogues with therapeutic potential. The goal is to design molecules that are readily activated (phosphorylated) within the cell and can effectively compete with natural nucleosides to inhibit key enzymes like viral reverse transcriptases or cellular DNA polymerases.

Research into 3'-substituted-3'-deoxythymidine analogues has shown that the nature of the substituent critically influences the compound's biological activity. For instance, the synthesis and evaluation of various 3'-deoxythymidine analogues with different heterocyclic rings at the 3' position revealed varying levels of antiviral activity. nih.gov In one study, the 3'-pyrrol-1-yl derivative was the only analogue to show even marginal activity against the human immunodeficiency virus (HIV), highlighting the high degree of structural specificity required for potent inhibition. nih.gov The development of these advanced analogues is an iterative process of synthesis and biological testing to identify modifications that enhance target engagement while minimizing effects on non-target host enzymes. nih.gov

Further Elucidation of Molecular Mechanisms and Off-Target Effects

The primary molecular mechanism for 3'-modified thymidine analogues, including this compound, is expected to be the inhibition of DNA synthesis. nih.gov Following uptake into a cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. mdpi.com This triphosphate derivative then acts as a competitive inhibitor of the natural substrate (deoxythymidine triphosphate, dTTP) for DNA polymerases. plos.org Once incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group—replaced in this case by a propargyl group—prevents the formation of the next phosphodiester bond, leading to chain termination. mdpi.complos.org

However, a critical area of ongoing research is the investigation of off-target effects, which can lead to significant toxicity. A major concern for many nucleoside analogues is mitochondrial toxicity. nih.govmdpi.com The mitochondrial DNA polymerase, Polγ, can sometimes mistakenly incorporate these analogues during the replication of the mitochondrial genome. nih.gov This inhibition of mitochondrial DNA maintenance can disrupt the production of essential proteins for cellular respiration, leading to severe side effects. nih.govresearchgate.netasm.org For example, the well-known nucleoside analogue Zidovudine (AZT, 3'-azido-3'-deoxythymidine) has been documented to cause mitochondrial toxicity. researchgate.netasm.org Therefore, a thorough investigation into the potential for this compound to be a substrate for Polγ is essential for its future development. nih.gov

Contributions of Computational and Structural Biology to Nucleoside Analog Design

Modern drug design heavily relies on computational and structural biology to create more effective and safer medicines. jeolusa.comumbreitkatalog.de These tools provide invaluable insights into the three-dimensional structures of target enzymes and how they interact with potential inhibitors at an atomic level. jeolusa.comelifesciences.org

For a nucleoside analogue like this compound, computational modeling can simulate how its triphosphate form fits into the active site of a target polymerase, such as HIV reverse transcriptase or a cancer-related DNA polymerase. plos.orgresearchgate.net Molecular dynamics simulations can predict the stability of the drug-enzyme complex and identify key interactions that determine binding affinity and selectivity. nih.gov This knowledge allows medicinal chemists to rationally design modifications, such as altering the length or composition of the 3' substituent, to improve potency and reduce the likelihood of the analogue being recognized by off-target enzymes like mitochondrial polymerase γ. nih.gov

Furthermore, X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of polymerases bound to nucleoside inhibitors. researchgate.net These structural blueprints reveal the precise orientation of the inhibitor and how it interacts with amino acid residues in the active site. elifesciences.orgresearchgate.net This information is crucial for understanding mechanisms of drug resistance, where mutations in the polymerase can prevent the drug from binding effectively, and for designing next-generation analogues that can overcome such resistance. plos.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3'-propargyl-3'-deoxythymidine, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nucleoside analog modification via propargylation at the 3'-position of deoxythymidine. A validated approach includes:

- Step 1 : Use of propargyl bromide under alkaline conditions to introduce the propargyl group.

- Step 2 : Purification via reverse-phase HPLC or column chromatography.

- Validation : Characterization via -NMR (e.g., δ 2.1–2.3 ppm for propargyl protons) and LC-MS for molecular weight confirmation .

Q. How does this compound interact with reverse transcriptase (RT) compared to other thymidine analogs?

- Methodological Answer : Use competitive inhibition assays with -labeled RT substrates. Measure IC values in vitro using recombinant HIV-1 RT and compare with AZT (3'-azido-3'-deoxythymidine). Structural modeling (e.g., molecular docking) can identify steric clashes due to the propargyl group .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Optimize ionization (ESI+) with MRM transitions (e.g., m/z 298 → 152).

- Validation : Assess recovery rates (>85%) and matrix effects in plasma/urine using deuterated internal standards .

Advanced Research Questions

Q. How do resistance mutations in HIV-1 RT (e.g., K65R, M184V) affect the efficacy of this compound?

- Methodological Answer :

- Experimental Design : Generate RT mutants via site-directed mutagenesis. Perform steady-state kinetics (, ) with triphosphate derivatives.

- Data Interpretation : Compare catalytic efficiency () between wild-type and mutant RT. Note mutations like K65R may reduce incorporation due to steric hindrance .

Q. What metabolic pathways degrade this compound, and how do they impact cytotoxicity?

- Methodological Answer :

- In vitro Metabolism : Incubate with human liver microsomes and identify metabolites via UPLC-QTOF-MS.

- Toxicity Assays : Test metabolites (e.g., 3'-amino-3'-deoxythymidine) in human bone marrow CFU-GM assays. Propargyl derivatives may undergo cytochrome P450-mediated oxidation, increasing toxicity .

Q. How can pharmacokinetic limitations (e.g., low oral bioavailability) of this compound be addressed?

- Methodological Answer :

- Prodrug Design : Synthesize 5'-O-phosphoramidate prodrugs to enhance lipophilicity.

- In vivo Testing : Measure plasma AUC in rodent models and compare with parent compound. Use permeability enhancers (e.g., isopropyl myristate) for transdermal delivery .

Data Analysis & Contradictions

Q. How to resolve discrepancies in antiviral activity data between cell-based assays and enzymatic studies?

- Methodological Answer :

- Hypothesis Testing : Check intracellular phosphorylation efficiency (e.g., quantify triphosphate levels via -NMR).

- Confounding Factors : Account for efflux transporters (e.g., P-glycoprotein) that reduce intracellular accumulation. Use transporter inhibitors (e.g., verapamil) to validate .

Q. What statistical models are appropriate for dose-response relationships in resistance studies?

- Methodological Answer :

- Logistic Regression : Fit sigmoidal curves (variable slope) to EC data.

- ANOVA : Compare fold-resistance between mutant and wild-type strains with Tukey’s post-hoc test .

Tables for Key Findings

| Mutation | Impact on IC | Mechanism |

|---|---|---|

| K65R | 12-fold increase | Reduced binding affinity |

| M184V | 8-fold increase | Steric hindrance |

| T215Y | No change | Compensatory mutation |

Table 1: Resistance profile of this compound against HIV-1 RT mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products